Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

α7 nAChR Agonist Medicinal Chemistry Bipiperidine Scaffold

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate (CAS 125541-12-0) is a versatile N-Boc-protected bipiperidine building block. It features a Boc-protected secondary amine at one terminus and an unsubstituted piperidine at the other.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
CAS No. 125541-12-0
Cat. No. B117482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate
CAS125541-12-0
Synonyms[1,4’-Bipiperidine]-1’-carboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3
InChIKeyZOUFAXNJXMEHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate (CAS 125541-12-0) is a Preferred Sourcing Choice


Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate (CAS 125541-12-0) is a versatile N-Boc-protected bipiperidine building block [1]. It features a Boc-protected secondary amine at one terminus and an unsubstituted piperidine at the other . This differential protection enables selective, sequential functionalization without deprotection steps, making it a strategic intermediate for generating complex piperidine-based libraries in medicinal chemistry and CNS drug discovery [2].

Orthogonal Boc/piperidine architecture
Enables selective sequential functionalization
Supports piperidine library synthesis for CNS research

Why Generic Substitution of Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate Carries Significant Risk


The term 'bipiperidine' encompasses a wide array of compounds with vastly different physical and functional properties. For instance, substituting with the unprotected analog 4-piperidinopiperidine (CAS 4897-50-1) introduces a free secondary amine, altering reactivity and making it unsuitable for orthogonal protection strategies [1]. Similarly, methyl [1,4'-bipiperidine]-4-carboxylate (CAS 930604-29-8) provides a different ester handle for distinct chemistry . The specific placement of the Boc group and the piperidine ring in tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate is critical for its intended use as a scaffold in generating α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, a therapeutic area where subtle structural changes can drastically impact potency and selectivity . Using a 'similar' building block without careful consideration of its specific structural and stability profile can derail synthetic routes and compromise biological activity.

Unprotected analogRemoves orthogonal protection and enables non-selective reactions
Different ester handleAlters reactivity profile and may limit synthetic compatibility
Structural mismatchSubtle scaffold changes may shift target engagement and selectivity

Quantitative Evidence Guide for Selecting Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate Over Closest Analogs


Structural Differentiation: Orthogonal Protection Enables Unique α7 nAChR Agonist Chemistry

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate is a key intermediate in the synthesis of a novel series of potent and selective α7 nAChR agonists, as described in a 2014 European Journal of Medicinal Chemistry study . Its value stems from its orthogonal protection: the Boc-protected piperidine ring can be deprotected under acidic conditions while leaving the unsubstituted piperidine ring unaffected. This allows for selective, sequential functionalization of the bipiperidine core to generate libraries of α7 agonists with varying substituents. This capability is not present in simpler, unprotected analogs like 4-piperidinopiperidine (CAS 4897-50-1), which would undergo non-selective reactions.

Selective functionalization
Head-to-head
Orthogonal protection enables two-step site-specific functionalization; unprotected analog permits non-selective reactions
Supports efficient α7 nAChR agonist library synthesis
α7 nAChR Agonist Medicinal Chemistry Bipiperidine Scaffold

Physicochemical Stability in pH 7.4 PBS Buffer

In pH 7.4 PBS buffer, a standard medium for in vitro assays, tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate exhibited a specific stability profile [1]. While the precise quantitative stability value (e.g., % remaining after 24h) is not publicly available for this specific compound, its stability in this common assay medium has been directly assessed, a property that may not hold for other similar building blocks with different functional groups.

pH 7.4 PBS stability
Class-level
Assessed at 100 µM over 24 h; quantitative data unavailable
Supports stability screening in physiological assay media
Quantitative stability values not publicly available
Stability pH 7.4 PBS In Vitro ADME

Computational Predictions for LogP and pKa

Key physicochemical properties for drug-likeness, such as lipophilicity (LogP) and basicity (pKa), have been computationally predicted for tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate [1]. The predicted LogP of 2.75 and a pKa of 9.48 provide a benchmark for its behavior in biological systems and are distinct from other piperidine derivatives. For instance, N-Boc-4,4'-bipiperidine (CAS 171049-35-7), a closely related isomer, has a slightly lower reported density of 1.029 g/cm3 [2], suggesting different packing and potentially different solubility behavior.

Predicted LogP
Predicted
2.75
Favorable lipophilicity for CNS candidates
Computational method unspecified
Lipophilicity LogP pKa Drug-likeness

Supply Chain and Purity Specifications

The compound is commercially available from multiple suppliers with a standard minimum purity specification of 95% . This is a key differentiator from research-grade chemicals where purity is not guaranteed or is highly variable. A consistent 95% purity ensures reliable performance in synthetic steps and biological assays, reducing the risk of failed reactions or confounding results due to impurities.

Purity specification
Specification review
≥95%
Reduces batch variability for reproducible synthesis
Purity Supplier Sourcing Quality Control

Safety and Handling Profile

The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H320 (causes eye irritation) . This is a mild hazard profile, requiring standard laboratory precautions. A safety data sheet (SDS) is readily available, outlining recommended storage conditions (sealed in dry, 2-8°C) . This level of documented safety information is essential for compliance in industrial and academic settings.

GHS classification
Specification review
H315, H319, H320 (irritation)
Standard laboratory precautions; SDS available
GHS Safety Data Sheet Handling Hazard Classification

Key Application Scenarios for Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate Based on Differentiating Evidence


Synthesis of Novel α7 nAChR Agonists for CNS Drug Discovery

This compound is a privileged building block for generating libraries of α7 nAChR agonists. Its orthogonal protection allows for the controlled, sequential introduction of diverse substituents onto the bipiperidine core, a strategy documented in the primary literature for discovering potent and selective α7 nAChR agonists . Researchers in medicinal chemistry and neuroscience should select this compound over unprotected or differently protected analogs to maximize synthetic efficiency and target diversity in this therapeutic area.

Stability Assessment for In Vitro Biological Assays

Given its assessed stability in pH 7.4 PBS buffer [1], this compound is a suitable candidate for use in cell-based assays and other in vitro experiments where physiological pH conditions are required. This provides an initial level of confidence for its inclusion in screening cascades, a property not guaranteed for all similar building blocks.

Quality-Controlled Sourcing for Reproducible Research

For any application where reproducibility is critical, the commercial availability of this compound at a minimum purity of 95% is a key selection criterion. This specification reduces batch-to-batch variability, ensuring that synthetic yields and biological data are consistent over time and across different research groups.

Application
Selection Property
Validation Focus
α7 nAChR agonist library synthesis
Orthogonal Boc/piperidine architecture
Sequential functionalization yield and selectivity
In vitro assay stability assessment
Stability in pH 7.4 PBS buffer
Degradation profile under assay conditions
Reproducible research sourcing
Minimum 95% purity specification
Batch-to-batch consistency

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